2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

Physicochemical Characterization Pharmaceutical Impurity Profiling Reference Standard Qualification

2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS 144060-40-2), systematically named 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, is a thiazole-5-carboxylic acid derivative and a recognized process-related impurity of Febuxostat. It is formally designated as 3-Descyano 3-Bromo-febuxostat (Febuxostat Impurity D / Impurity 77 / Bromo Impurity), wherein the 3-cyano group of Febuxostat is replaced by a bromine atom.

Molecular Formula C15H16BrNO3S
Molecular Weight 370.3 g/mol
CAS No. 144060-40-2
Cat. No. B056811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
CAS144060-40-2
Synonyms2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid;  2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic Acid
Molecular FormulaC15H16BrNO3S
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)Br)C(=O)O
InChIInChI=1S/C15H16BrNO3S/c1-8(2)7-20-12-5-4-10(6-11(12)16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,7H2,1-3H3,(H,18,19)
InChIKeyFNAALAOUSRFRCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS 144060-40-2): Procurement-Ready Reference Standard for Febuxostat Impurity Profiling


2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS 144060-40-2), systematically named 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, is a thiazole-5-carboxylic acid derivative and a recognized process-related impurity of Febuxostat . It is formally designated as 3-Descyano 3-Bromo-febuxostat (Febuxostat Impurity D / Impurity 77 / Bromo Impurity), wherein the 3-cyano group of Febuxostat is replaced by a bromine atom . The compound is primarily utilized as a characterized reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions in the pharmaceutical manufacture of Febuxostat [1].

Why Generic Febuxostat Impurity Reference Standards Cannot Substitute for 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid in Regulated Analytical Workflows


Febuxostat impurity reference standards are not interchangeable because each impurity possesses a unique structural modification—such as amide formation, sec-butyl isomerization, des-cyano substitution, or decarboxylation—that produces distinct chromatographic retention behavior, mass spectrometric fragmentation, and physicochemical properties [1]. The bromo-substituted impurity (CAS 144060-40-2) is specifically generated via a synthetic pathway involving bromination of the phenyl ring with concomitant loss of the cyano group, yielding a compound that differs from Febuxostat by ~54 Da in molecular weight and exhibits a boiling point approximately 26 °C lower and density ~0.13 g/cm³ higher . These differences directly impact HPLC relative retention time (RRT), LC-MS/MS multiple reaction monitoring (MRM) transitions, and detector response factors, meaning that substitution with an alternative Febuxostat impurity reference standard—even one sharing the des-cyano motif—would produce inaccurate system suitability metrics, compromise peak identity confirmation, and potentially lead to failed regulatory audit of impurity profiling data [2].

Quantitative Differentiation Evidence for 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS 144060-40-2) in Analytical Reference Standard Selection


Boiling Point and Density Differentiation of 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid Versus Febuxostat

The target compound demonstrates a predicted boiling point of 510.9 ± 60.0 °C at 760 mmHg, which is approximately 25.7 °C lower than that of Febuxostat (536.6 ± 60.0 °C). Its predicted density is 1.444 ± 0.06 g/cm³, approximately 0.13 g/cm³ higher than Febuxostat (1.31 ± 0.1 g/cm³). Additionally, the predicted pKa of the target compound is 2.60 ± 0.10, compared to 2.48 ± 0.10 for Febuxostat [1]. These differences arise from the replacement of the electron‑withdrawing cyano group (–CN, MW 26) in Febuxostat with a heavier, less polar bromine atom (–Br, MW 80), which increases molecular weight by ~54 Da and alters intermolecular forces .

Physicochemical Characterization Pharmaceutical Impurity Profiling Reference Standard Qualification

Structural Differentiation: Bromo-for-Cyano Substitution in 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

The target compound is structurally differentiated from Febuxostat by the formal replacement of the 3‑cyano group (–CN) on the phenyl ring with a bromine atom (–Br) [1]. The 3‑cyano group in Febuxostat is a critical pharmacophore: 3D‑QSAR studies on 107 febuxostat analogs demonstrate that an electron‑withdrawing cyano substituent on the phenyl ring enhances xanthine oxidoreductase (XOR) inhibitory potency [2]. The bromo substitution eliminates this key hydrogen‑bond acceptor, reduces electron‑withdrawing character, and introduces a substantially larger van der Waals volume (Br: ~27 ų vs CN: ~16 ų), which is predicted by docking studies to reduce complementarity with the XOR active site residues Arg880 and Phe914 [2]. Consequently, the target compound is anticipated to exhibit markedly reduced XOR inhibitory activity relative to Febuxostat (reported IC₅₀ of 1.4–2.2 nM against bovine, mouse, and rat XO), consistent with the SAR finding that 'a cyano group on the benzene ring might enhance XOR inhibitory activity' . This structural distinction is exploited analytically: the bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) provides a unique mass spectrometric signature that unambiguously distinguishes this impurity from Febuxostat and other des‑cyano impurities in LC‑MS/MS workflows [1].

Structure-Activity Relationship (SAR) Xanthine Oxidase Inhibition Drug Impurity Identification

Identification of 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid as a Specified Impurity in Febuxostat Drug Substance via LC-MS/MS Impurity Profiling

In a comprehensive impurity profiling study of Febuxostat drug substance, Kadivar et al. (2011) employed reverse-phase gradient HPLC coupled with Q-TOF mass spectrometry (ESI positive mode) to separate and identify process-related impurities [1]. Four impurity classes were structurally characterized: amide, sec-butyl, des-cyano, and des-acid. The des-cyano category encompasses the target compound (3-Descyano 3-Bromo-febuxostat). The study confirmed impurity identities through synthesis, IR, and NMR characterization after initial LC-MS/MS detection, establishing a validated analytical framework that specifically requires the bromo-substituted des-cyano impurity reference standard for peak identification and system suitability testing in Febuxostat API batch release [1]. The chromatographic conditions (Kromasil C18, 150 mm × 4.6 mm, 5 μm; sodium acetate buffer pH 4.0–acetonitrile gradient; UV detection at 254 nm) provide baseline resolution of this impurity from Febuxostat and co-eluting species, a separation that cannot be replicated using a non-brominated des-cyano impurity standard due to different retention behavior arising from the bromine atom's hydrophobicity contribution [2].

Pharmaceutical Quality Control LC-MS/MS Impurity Profiling Regulatory Compliance (ICH Q3A/Q3B)

Availability as ISO 17034 Certified Reference Standard with Pharmacopeial Traceability for ANDA Regulatory Submissions

2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is commercially available as a certified reference standard produced under ISO 17034 quality system requirements, with full characterization data including HPLC purity (typically ≥95%), ¹H NMR, ¹³C NMR, and high-resolution mass spectra provided with each batch [1]. Suppliers such as CATO Research Chemicals offer this standard with documented traceability against pharmacopeial monographs (USP or EP), a feature not uniformly available for all Febuxostat impurity reference standards [2]. The product is supplied with a comprehensive Certificate of Analysis (CoA) including structure confirmation data, purity assignment by HPLC area normalization, and storage/stability information, fulfilling the regulatory requirement for identity, strength, quality, and purity documentation in ANDA submissions per ICH Q7 and FDA guidance . In contrast, many alternative Febuxostat impurity standards are sold as 'research-grade' materials without full characterization or regulatory traceability, which may be rejected by regulatory reviewers during ANDA assessment [2].

Reference Standard Certification ISO 17034 Accreditation ANDA Regulatory Filing

Genotoxic Impurity Analysis Context: Method Validation for Alkyl Bromide Impurities in Febuxostat API

A validated static headspace gas chromatography-electron capture detector (HS-GC-ECD) method has been developed for the quantification of five bromo-containing genotoxic impurities in Febuxostat API [1]. This method achieves limits of detection (LOD) in the range of 0.003–0.009 μg mL⁻¹ and limits of quantification (LOQ) of 0.01–0.03 μg mL⁻¹, with linearity validated over 5–150% of the specification limit [2]. While the target compound (CAS 144060-40-2) is a non-genotoxic process impurity rather than an alkyl bromide genotoxic impurity, the regulatory framework for bromo-containing impurities in Febuxostat—driven by ICH M7 guidelines for assessment and control of DNA-reactive (mutagenic) impurities—makes the availability of well-characterized bromo-substituted reference standards critical for accurate risk assessment, method development, and differentiation between genotoxic alkyl bromide impurities and non-genotoxic aryl bromide impurities like the target compound [2].

Genotoxic Impurity Quantification GC-ECD Method Validation ICH M7 Compliance

Procurement-Driven Application Scenarios for 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (CAS 144060-40-2) in Pharmaceutical Analytical Development


ANDA Filing: Impurity Reference Standard for Febuxostat Drug Substance Batch Release Testing

Pharmaceutical QC laboratories preparing ANDA submissions for generic Febuxostat require a fully characterized, ISO 17034-certified reference standard of the bromo impurity for HPLC/LC-MS system suitability testing, peak identification, and impurity quantification [1]. The target compound's unique bromine isotopic signature (M:M+2 ratio ~1:1) and physicochemical properties (boiling point 510.9 °C, density 1.444 g/cm³, pKa 2.60) enable unambiguous differentiation from Febuxostat (boiling point 536.6 °C, density 1.31 g/cm³, pKa 2.48) in compendial and in-house analytical methods [2]. Use of an alternative des-cyano impurity standard lacking the bromine atom would produce mismatched retention times, incorrect MS/MS transitions, and non-compliance with regulatory expectations for impurity identification.

Method Development and Validation for Febuxostat Impurity Profiling by RP-HPLC and LC-MS/MS

Analytical method development scientists rely on this compound as a characterized impurity marker for developing stability-indicating RP-HPLC methods capable of separating this impurity from Febuxostat and other process-related impurities (amide, sec-butyl, des-acid) as reported in the validated impurity profiling workflow of Kadivar et al. [3]. The compound's distinct mass (370.26 g/mol, ~54 Da higher than Febuxostat) and bromine isotope pattern provide specific MRM transitions for quantitative LC-MS/MS analysis in multiple reaction monitoring mode, supporting method validation per ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.

Forced Degradation Studies for Febuxostat Drug Product Stability Assessment

The compound serves as a reference marker in forced degradation (stress) studies of Febuxostat drug product, where it may be generated under specific stress conditions (e.g., hydrolytic, oxidative, or photolytic stress) involving de-cyanation and bromination pathways [1]. Its availability as a characterized reference standard with a defined purity (≥95% by HPLC) and full spectroscopic characterization package (¹H NMR, ¹³C NMR, FT-IR, HRMS) enables accurate quantification of degradation product formation, supporting shelf-life specification setting and regulatory submission of stability data per ICH Q1A(R2) .

Genotoxic Impurity Risk Assessment: Differentiating Aryl Bromide from Alkyl Bromide Impurities

In the context of ICH M7-compliant genotoxic impurity risk assessment, the target compound (an aryl bromide impurity) must be analytically distinguished from potentially genotoxic alkyl bromide impurities present in Febuxostat API [4]. The validated HS-GC-ECD method for alkyl bromide quantification (LOD: 0.003–0.009 μg mL⁻¹; LOQ: 0.01–0.03 μg mL⁻¹) provides a framework for bromo-species quantitation, but the target compound—being non-volatile and aryl-bound—requires complementary HPLC-UV or LC-MS analysis [4]. Procurement of the target compound as a reference standard enables comprehensive bromo-impurity mapping across both volatile (HS-GC-ECD) and non-volatile (HPLC/LC-MS) analytical platforms, ensuring full coverage of the bromo-impurity profile for regulatory toxicological assessment.

Quote Request

Request a Quote for 2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.